N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide
Description
N-[4-(Tetrazol-1-yl)phenyl]cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a tetrazole-substituted phenyl group. Tetrazole moieties are widely utilized in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(9-2-1-3-9)14-10-4-6-11(7-5-10)17-8-13-15-16-17/h4-9H,1-3H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSZWJCTEFVRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide typically involves the reaction of 4-(tetrazol-1-yl)aniline with cyclobutanecarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Various oxidized forms of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring and cyclobutanecarboxamide.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide with structurally related cyclobutanecarboxamide derivatives. Key differences lie in substituent groups, molecular properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Polarity :
- The tetrazole and sulfonamide derivatives exhibit higher polarity due to electronegative groups (tetrazole, sulfonyl), enhancing solubility in aqueous environments.
- Benzothiazole and indole derivatives are more lipophilic, favoring membrane permeability.
Biological Activity Inference: Compound 32: The sulfonamide-thiazole group in compound 32 suggests antitubercular activity, aligning with the study’s focus on sulfonamides as antitubercular agents.
Synthetic Accessibility: Compound 32 was synthesized via a method analogous to its benzamide counterpart (compound 28), indicating scalable routes for cyclobutanecarboxamide derivatives.
Biological Activity
N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound contains a cyclobutane ring and a tetrazole moiety, which is known for its diverse biological properties. The presence of the tetrazole ring enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with tetrazole rings often act as enzyme inhibitors. For instance, studies have shown that similar tetrazole derivatives can inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism and associated with conditions like gout and oxidative stress .
- Receptor Binding : The compound may interact with specific receptors in the body, modulating signaling pathways that are crucial for various physiological processes. This interaction can lead to effects such as anti-inflammatory responses or alterations in cell signaling .
- Mimicking Natural Substrates : The structural similarity between tetrazole-containing compounds and natural substrates allows them to effectively bind to enzymes and receptors, potentially leading to therapeutic effects .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Compounds containing tetrazole rings have been linked to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that similar compounds could inhibit cancer cell proliferation by affecting various cellular pathways .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
